N-(3-Chlorophenyl)benzamide
Overview
Description
N-(3-Chlorophenyl)benzamide is a chemical compound that has been the subject of various research studies due to its interesting chemical and physical properties. It is characterized by the presence of a benzamide moiety and a chlorophenyl group, which contribute to its reactivity and potential applications in different fields, including materials science and pharmaceuticals.
Synthesis Analysis
The synthesis of N-(3-Chlorophenyl)benzamide and related compounds has been explored in several studies. For instance, a three-component reaction involving isatoic anhydride, primary amines, and 2-bromoacethophenone derivatives has been used to synthesize N-alkyl 2-[(2-oxo-2-aryl ethyl)amino] benzamide derivatives, which are structurally related to N-(3-Chlorophenyl)benzamide . Additionally, the synthesis of N-(diphenylphosphoryl)benzamide and its coordination compounds with lanthanides has been reported, providing insights into the synthetic routes that could be adapted for N-(3-Chlorophenyl)benzamide .
Molecular Structure Analysis
The molecular structure of N-(3-Chlorophenyl)benzamide has been theoretically studied, with geometrical parameters calculated using quantum chemistry codes and compared with X-ray diffraction (XRD) data . The conformation of the H—N—C=O unit in the compound is trans, and the amide group forms dihedral angles with the benzoyl and aniline rings, influencing the overall molecular conformation . Similar studies on closely related compounds have provided additional insights into the molecular conformations and the effects of different substituents on the structure .
Chemical Reactions Analysis
Research on N-(3-Chlorophenyl)benzamide and related compounds has also focused on their reactivity in various chemical reactions. For example, the synthesis of N-(2,4-dichlorophenyl)-N-(2-methylbenzoyl)benzamide involved a two-step reaction starting from N-(2,4-dichlorophenyl)-2-nitrobenzamide, demonstrating the potential for functionalization and derivatization of the benzamide core .
Physical and Chemical Properties Analysis
The physical and chemical properties of N-(3-Chlorophenyl)benzamide have been characterized through various spectroscopic techniques. Vibrational and electronic spectra have been investigated using UV-vis, FT-IR, and FT-Raman spectroscopy, and the electrochemical properties have been measured by cyclic voltammetry . The crystal structure of related compounds has been solved, revealing the presence of hydrogen bonding and other intermolecular interactions that can affect the physical properties . Additionally, the nonlinear optical properties of similar compounds have been studied, which could be relevant for the optical applications of N-(3-Chlorophenyl)benzamide .
Scientific Research Applications
Crystal Structure Analysis
The crystal structure of N-(3-Chlorophenyl)benzamide (N3CPBA) has been studied extensively. For instance, the conformation of the N—H bond in N3CPBA's structure is anti to the meta chloro substituent in the aniline benzene ring. This finding is consistent with similar observations in related benzanilides, like N-(2-chlorophenyl)benzamide (N2CPBA) and N-(3,4-dichlorophenyl)benzamide (N34DCPBA). Such studies help understand the molecular geometry and interactions within the compound (Gowda et al., 2008).
Quantum Chemistry and Theoretical Studies
Quantum chemistry codes have been used to calculate the geometrical parameters of N-(3-Chlorophenyl)benzamide. These theoretical calculations provide insights into bond lengths and angles, which are compared with experimental values obtained through X-ray diffraction (XRD). This approach enhances the understanding of the compound's molecular structure (Panicker et al., 2010).
Synthesis and Characterization
N-(3-Chlorophenyl)benzamide has been synthesized and characterized in various studies. For example, its successful tritium labeling, a process involving tritium/hydrogen exchange, has been reported. Such labeled compounds are valuable for understanding the behavior and interaction of N-(3-Chlorophenyl)benzamide in biological systems (Hong et al., 2015).
Inhibitory Effects and Molecular Binding
Investigations into the anti-inflammatory effects of compounds related to N-(3-Chlorophenyl)benzamide, like 1-(2-chlorophenyl)-N-methyl-N(1-methylpropyl)-3-isoquinoline carboxamide, have shown significant results. These studies contribute to understanding the potential therapeutic applications of similar compounds in medical research (Torres et al., 1999).
Safety And Hazards
properties
IUPAC Name |
N-(3-chlorophenyl)benzamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10ClNO/c14-11-7-4-8-12(9-11)15-13(16)10-5-2-1-3-6-10/h1-9H,(H,15,16) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HCMMPLSOWUBZAH-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)NC2=CC(=CC=C2)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10ClNO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID0041482 | |
Record name | 3'-Chlorobenzanilide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID0041482 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
231.68 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(3-Chlorophenyl)benzamide | |
CAS RN |
6004-21-3 | |
Record name | N-(3-Chlorophenyl)benzamide | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=6004-21-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Benzamide, N-(3-chlorophenyl)- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006004213 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 3'-Chlorobenzanilide | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=38873 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 3'-Chlorobenzanilide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID0041482 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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